8(R)-Hete

Description

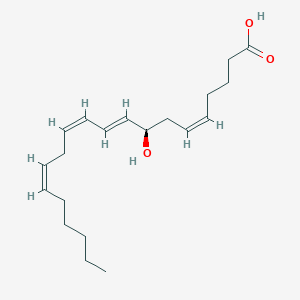

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8R,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNAYAEIJYXRB-GTYUHVKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318647 | |

| Record name | 8(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105500-09-2 | |

| Record name | 8(R)-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105500-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8(R)-HETE: A Comprehensive Technical Guide on its Discovery, Biology, and Experimental Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 8(R)-hydroxyeicosatetraenoic acid [8(R)-HETE] is a stereospecific eicosanoid, a signaling lipid derived from the oxidation of arachidonic acid. Unlike its more extensively studied S-enantiomer, this compound was first identified in marine invertebrates, where it plays a crucial role in reproductive physiology. Subsequent research has revealed its involvement in inflammatory processes and cellular signaling in mammals, making it a molecule of interest for drug development. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its biological functions, and detailed experimental protocols for its study.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to research on the reproductive biology of marine invertebrates. In the mid-1980s, researchers were investigating the signaling molecules responsible for oocyte maturation in starfish. The natural hormone responsible for this process is 1-methyladenine (B1486985).[1] However, it was discovered that arachidonic acid and some of its metabolites could also trigger this process.[2]

A seminal 1986 study by Meijer, Brash, Bryant, and colleagues was the first to identify and characterize the specific role of 8-HETE in this process. They demonstrated that while arachidonic acid could induce oocyte maturation, its biological activity was mediated through its conversion to 8-HETE.[2] Crucially, they found that this activity was stereospecific, with this compound being the potent inducer of oocyte maturation, while 8(S)-HETE was inactive.[2] Starfish oocytes themselves were found to produce the this compound isomer exclusively.[2] This discovery highlighted the importance of stereochemistry in the biological activity of eicosanoids and established this compound as a significant signaling molecule in marine invertebrate physiology.

Later research in 1987 by Brash and colleagues further elucidated the enzymatic basis for this compound production, identifying an 8(R)-lipoxygenase pathway in the sea whip coral Plexaura homomalla.[3] This provided a clear enzymatic mechanism for the stereospecific production of this compound in marine organisms.

While initially discovered in marine life, subsequent studies have demonstrated the presence and biological activity of 8-HETE in mammals, where it is often associated with inflammatory responses and chemotaxis.[4][5]

Biosynthesis of this compound

This compound is synthesized from arachidonic acid via the action of a specific lipoxygenase enzyme.

-

8(R)-Lipoxygenase: The key enzyme responsible for the stereospecific synthesis of this compound is 8(R)-lipoxygenase (8R-LOX).[6] This enzyme catalyzes the insertion of molecular oxygen at the C8 position of arachidonic acid with R-stereospecificity, forming 8(R)-hydroperoxyeicosatetraenoic acid [8(R)-HPETE].

-

Reduction to this compound: The unstable 8(R)-HPETE is then rapidly reduced to the more stable this compound by cellular peroxidases.[7]

The biosynthesis of this compound is a tightly regulated process, and the expression and activity of 8R-LOX can be induced by various stimuli.

Biological Activities of this compound

This compound exhibits a range of biological activities, many of which are stereospecific.

Starfish Oocyte Maturation

As mentioned, the most well-characterized biological role of this compound is the induction of oocyte maturation in starfish. It triggers the reinitiation of meiosis in a manner similar to the natural hormone 1-methyladenine.[2] This process involves germinal vesicle breakdown, chromosome condensation, and the formation of a mature egg ready for fertilization.[2]

Chemotaxis and Inflammation

In mammals, 8-HETE has been shown to be a potent chemoattractant for neutrophils, a type of white blood cell crucial for the inflammatory response.[4] While many studies on neutrophil chemotaxis have focused on other HETE isomers like 5-HETE and LTB4, 8-HETE is also recognized as a pro-inflammatory mediator.[5][8] The chemotactic activity of HETEs is often stereospecific, though the relative potencies of the 8(R) and 8(S) enantiomers in neutrophil migration require further clarification.

Cellular Signaling

8-HETE has been shown to activate intracellular signaling pathways involved in cell growth and inflammation. Studies have demonstrated that 8-HETE can induce the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and activate the Nuclear Factor-kappa B (NF-κB) signaling pathway in human ventricular cardiomyocytes.[4] These pathways are central to many cellular processes, including proliferation, differentiation, and apoptosis.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and related eicosanoids.

| Compound | Biological Activity | Organism/Cell Type | Effective Concentration | Reference |

| This compound | Starfish Oocyte Maturation | Starfish | ~10 nM | [2] |

| 8(S)-HETE | Starfish Oocyte Maturation | Starfish | Inactive | [2] |

| 1-Methyladenine | Starfish Oocyte Maturation | Starfish | >0.1 µM | [2] |

| Arachidonic Acid | Starfish Oocyte Maturation | Starfish | Micromolar range | [2] |

| Compound | Biological Activity | Cell Type | Effective Concentration | Reference |

| 5,12-di-HETE | Neutrophil Chemotaxis | Human Neutrophils | 3 ng/ml (initial), 30 ng/ml (maximal) | [5] |

| 5-HETE | Neutrophil Chemotaxis | Human Neutrophils | 1000 ng/ml (maximal) | [5] |

| 11-HETE | Neutrophil Chemotaxis | Human Neutrophils | 10,000 - 20,000 ng/ml (maximal) | [5] |

| 12-HETE | Neutrophil Chemotaxis | Human Neutrophils | 10,000 - 20,000 ng/ml (maximal) | [5] |

| LTB4 | Neutrophil Chemotaxis | Human Neutrophils | 10⁻⁹ to 10⁻⁷ M | [8] |

| 8-HETE | MAPK & NF-κB Activation | Human Cardiomyocytes (RL-14) | 10 µM | [4] |

Experimental Protocols

Purification of 8(R)-Lipoxygenase from Coral

This protocol is based on the method described by Brash et al. (1996) for the purification of 8R-LOX from Plexaura homomalla.[6]

Materials:

-

Frozen Plexaura homomalla coral

-

Buffer A: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM dithiothreitol

-

Buffer B: Buffer A with 1 M NaCl

-

DEAE-Sepharose column

-

Mono Q HR 5/5 column (anion exchange)

-

Phenyl-Sepharose CL-4B column (hydrophobic interaction)

-

Liquid nitrogen

-

Bradford protein assay reagents

Procedure:

-

Homogenization: Pulverize frozen coral in liquid nitrogen. Suspend the powder in Buffer A and homogenize using a Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cellular debris. Collect the supernatant.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation. Stir for 30 minutes and then centrifuge at 10,000 x g for 20 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 70% saturation, stir, and centrifuge as before.

-

Resuspension and Dialysis: Resuspend the 40-70% ammonium sulfate pellet in a minimal volume of Buffer A and dialyze overnight against Buffer A.

-

Anion Exchange Chromatography (DEAE-Sepharose): Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound proteins with a linear gradient of 0-0.5 M NaCl in Buffer A.

-

Anion Exchange Chromatography (Mono Q): Pool the active fractions from the DEAE column, dialyze against Buffer A, and apply to a Mono Q column. Elute with a linear gradient of 0-0.5 M NaCl in Buffer A.

-

Hydrophobic Interaction Chromatography: Pool the active fractions from the Mono Q column and add ammonium sulfate to a final concentration of 1 M. Apply the sample to a Phenyl-Sepharose column pre-equilibrated with Buffer A containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of 1-0 M ammonium sulfate in Buffer A.

-

Protein Quantification and Storage: Pool the final active fractions, determine the protein concentration using the Bradford assay, and store at -80°C.

Starfish Oocyte Maturation Assay

This protocol is a generalized procedure based on the experiments described by Meijer et al. (1986).[2]

Materials:

-

Mature female starfish (e.g., Marthasterias glacialis)

-

Artificial seawater (ASW)

-

This compound, 8(S)-HETE, and 1-methyladenine stock solutions in ethanol

-

Microscope

-

96-well plates

Procedure:

-

Oocyte Collection: Induce spawning by injecting 1-methyladenine into the coelomic cavity of the starfish. Collect the shed oocytes in ASW.

-

Oocyte Washing: Wash the oocytes several times with fresh ASW to remove debris and follicular cells.

-

Incubation: Aliquot the oocytes into the wells of a 96-well plate.

-

Treatment: Add the test compounds (this compound, 8(S)-HETE, 1-methyladenine) at various concentrations to the wells. Include a vehicle control (ethanol).

-

Observation: Incubate the plates at the appropriate temperature for the starfish species (e.g., 20°C). Observe the oocytes under a microscope at regular intervals (e.g., every 15 minutes) for signs of maturation, specifically germinal vesicle breakdown (GVBD). GVBD is characterized by the disappearance of the large nucleus (germinal vesicle).

-

Quantification: After a set time (e.g., 60-90 minutes), score the percentage of oocytes that have undergone GVBD in each well.

Chiral Separation of 8-HETE Enantiomers by HPLC

This is a general protocol for the chiral separation of HETE enantiomers. Specific column and mobile phase conditions may need to be optimized.

Materials:

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)

-

HPLC system with a UV detector

-

Mobile phase: A mixture of hexane (B92381) and a chiral selector like isopropanol (B130326) or ethanol, with a small percentage of a modifier like acetic acid.

-

8-HETE standard (racemic mixture)

-

Sample containing 8-HETE

Procedure:

-

Sample Preparation: Extract the lipids from the biological sample using a suitable method (e.g., Folch extraction). Saponify the lipid extract to release the fatty acids.

-

Derivatization (optional but recommended): Convert the carboxylic acid group of 8-HETE to a methyl ester by reacting with diazomethane (B1218177) or another methylating agent. This can improve chromatographic resolution.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase.

-

Inject the derivatized sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at the appropriate wavelength for HETEs (around 235 nm).

-

The two enantiomers, this compound and 8(S)-HETE, will have different retention times.

-

-

Identification: Inject standards of this compound and 8(S)-HETE (if available) to confirm the identity of the peaks in the sample chromatogram.

Signaling Pathways

While a specific high-affinity receptor for this compound has yet to be definitively identified, evidence suggests that it likely acts through a G-protein coupled receptor (GPCR), similar to other HETEs like 12(S)-HETE which has a known GPCR, GPR31.[9] The downstream signaling events of 8-HETE have been shown to involve the activation of the MAPK and NF-κB pathways.[4]

Proposed Signaling Pathway for this compound in Mammalian Cells

Caption: Proposed signaling cascade for this compound in mammalian cells.

Starfish Oocyte Maturation Pathway

Caption: Simplified pathway of this compound-induced starfish oocyte maturation.

Experimental Workflow for 8-HETE Analysis

Caption: General workflow for the analysis of 8-HETE enantiomers.

Conclusion

This compound is a fascinating and biologically important eicosanoid with a rich history rooted in marine biology. Its stereospecific induction of starfish oocyte maturation was a landmark discovery that underscored the importance of stereochemistry in lipid signaling. In mammals, 8-HETE is emerging as a significant pro-inflammatory mediator and a modulator of key cellular signaling pathways. This technical guide has provided a comprehensive overview of this compound, from its discovery to its biological functions and the experimental methods used to study it. Further research into the specific receptors and downstream signaling targets of this compound will undoubtedly uncover new therapeutic opportunities for a range of inflammatory and proliferative diseases.

References

- 1. Nature and action of the mediators inducing maturation of the starfish oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereospecific induction of starfish oocyte maturation by (8R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The human PMN leukocyte chemotactic activity of complex hydroxy-eicosatetraenoic acids (HETEs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and molecular cloning of an 8R-lipoxygenase from the coral Plexaura homomalla reveal the related primary structures of R- and S-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complement receptor enhancement and chemotaxis of human neutrophils and eosinophils by leukotrienes and other lipoxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

The Biosynthesis of 8(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) from arachidonic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the enzymatic and non-enzymatic routes of 8-HETE synthesis, with a focus on the stereospecific generation of the 8(R)-enantiomer. The guide includes a summary of the key enzymes involved, detailed experimental protocols for their activity assessment, and quantitative data where available. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the oxygenation of arachidonic acid. These molecules play crucial roles in a variety of physiological and pathological processes, including inflammation, cell proliferation, and migration. The biological activity of HETEs is often dependent on the specific position of the hydroxyl group and the stereochemistry (R or S configuration) at that position. 8-HETE, in particular, has been implicated in various cellular responses. This guide focuses on the biosynthetic pathways that lead to the formation of the this compound enantiomer from arachidonic acid, a process of significant interest for understanding its specific biological functions and for the development of targeted therapeutics.

The synthesis of 8-HETE from arachidonic acid can occur through three primary mechanisms:

-

Lipoxygenase (LOX) Pathway: Primarily produces the (S)-enantiomer.

-

Cytochrome P450 (CYP) Pathway: Can produce a mixture of (R)- and (S)-enantiomers.

-

Non-Enzymatic Autoxidation: Results in a racemic mixture of (R)- and (S)-enantiomers.

This guide will delve into the specifics of each of these pathways, with a particular emphasis on the enzymatic routes that can lead to the stereospecific production of this compound.

Biosynthetic Pathways of 8-HETE

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is a major route for the enzymatic conversion of arachidonic acid to HETEs. In mammals, the primary LOX enzymes are 5-LOX, 12-LOX, and 15-LOX, named for the carbon position they oxygenate. While these are the most common, other LOX isoforms exist. Studies in murine models have identified an 8S-lipoxygenase that specifically catalyzes the conversion of arachidonic acid to 8(S)-HETE[1]. This reaction proceeds via the formation of an 8-hydroperoxyeicosatetraenoic acid (8-HpETE) intermediate, which is then reduced to 8(S)-HETE. The stereoselective abstraction of a hydrogen atom from arachidonic acid by the lipoxygenase determines the S-chirality of the resulting HETE[1]. To date, a specific human 8R-lipoxygenase has not been characterized.

Cytochrome P450 (CYP) Pathway

The cytochrome P450 monooxygenase system represents a versatile pathway for the metabolism of arachidonic acid, producing a variety of HETEs and epoxyeicosatrienoic acids (EETs)[2]. Unlike the stereospecificity often observed with lipoxygenases, CYP enzymes can generate a mixture of R and S enantiomers of HETEs[3]. Several human CYP isoforms, particularly from the CYP4A and CYP4F families, are known to metabolize arachidonic acid[4]. While much of the research on these enzymes has focused on the production of 20-HETE, they are also capable of producing mid-chain HETEs.

Specifically, human CYP4A11 and CYP4F2 have been identified as major enzymes in the ω-hydroxylation of arachidonic acid to 20-HETE in the liver. CYP4F3B also contributes to arachidonic acid metabolism. It is plausible that these or other CYP isoforms are responsible for the 8-hydroxylation of arachidonic acid, potentially with some degree of stereoselectivity favoring the 8(R)-enantiomer. However, direct evidence pinpointing a specific human CYP isoform that predominantly produces this compound is currently limited in the scientific literature. One study on arachidonic acid metabolism by various human CYP enzymes expressed in HepG2 cells showed that CYP1A2 formed 8,9-EET, but did not specifically report on 8-HETE formation. Another study indicated that 10-HETE, formed by CYP enzymes, can rearrange to 8-HETE under acidic conditions.

Non-Enzymatic Pathway (Autoxidation)

Arachidonic acid can undergo non-enzymatic oxidation by reactive oxygen species, leading to the formation of a variety of oxidized lipid products, including HETEs. This process, also known as lipid peroxidation, is not stereospecific and therefore produces a racemic mixture of this compound and 8(S)-HETE. The presence of a nearly 1:1 ratio of R and S enantiomers of a particular HETE in a biological sample can be indicative of a significant contribution from non-enzymatic oxidation.

Quantitative Data

Quantitative data on the enzymatic formation of this compound is sparse, particularly for specific human enzymes. The following table summarizes available kinetic data for human CYP enzymes that metabolize arachidonic acid, primarily focusing on 20-HETE formation, as this is the most extensively studied pathway. This data can provide a general reference for the interaction of these enzymes with arachidonic acid.

| Enzyme | Substrate | Major Product | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 | |

| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Lipoxygenase Activity Assay

This protocol is adapted from a general method for determining lipoxygenase activity by monitoring the formation of conjugated dienes.

Principle: Lipoxygenases introduce a hydroperoxy group into polyunsaturated fatty acids like arachidonic acid, creating a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

Arachidonic acid substrate solution (e.g., 10 mM in ethanol, stored under nitrogen at -80°C)

-

Enzyme preparation (e.g., cell lysate, purified enzyme)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the assay buffer and the enzyme preparation.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the arachidonic acid substrate solution and mix immediately.

-

Monitor the increase in absorbance at 234 nm over time.

-

Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the conjugated diene of hydroperoxyeicosatetraenoic acid is approximately 25,000 M⁻¹cm⁻¹.

Cytochrome P450 Activity Assay with Arachidonic Acid

This protocol describes a general method for assessing the metabolism of arachidonic acid by CYP enzymes in a reconstituted system or in microsomes.

Principle: CYP enzymes, in the presence of NADPH-cytochrome P450 reductase and a source of electrons (NADPH), metabolize arachidonic acid to various hydroxylated and epoxidized products. The products are then extracted and analyzed by chromatography.

Materials:

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA)

-

Recombinant human CYP enzyme or human liver microsomes

-

NADPH-cytochrome P450 reductase (if using a reconstituted system)

-

Arachidonic acid (radiolabeled or non-labeled)

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Stopping solution (e.g., 0.4 M citric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC-MS/MS system for product analysis

Procedure:

-

Prepare the incubation mixture containing the buffer, CYP enzyme (and reductase if needed), and arachidonic acid.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH generating system or NADPH.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Extract the metabolites with an organic solvent.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for analysis.

-

Analyze the products by HPLC-MS/MS to identify and quantify the HETE and EET isomers formed.

Chiral Separation and Quantification of 8-HETE Enantiomers by HPLC-MS/MS

This protocol outlines the general steps for separating and quantifying the R and S enantiomers of 8-HETE.

Principle: The enantiomers of 8-HETE are separated on a chiral stationary phase (CSP) column using high-performance liquid chromatography (HPLC). The separated enantiomers are then detected and quantified by tandem mass spectrometry (MS/MS).

Materials:

-

HPLC system coupled to a tandem mass spectrometer

-

Chiral stationary phase column (e.g., cellulose- or amylose-based)

-

Mobile phase (e.g., a mixture of hexane/isopropanol/acetic acid for normal phase or acetonitrile/water/formic acid for reversed phase)

-

This compound and 8(S)-HETE standards

-

Deuterated internal standard (e.g., 8-HETE-d8)

-

Sample extract containing 8-HETE

Procedure:

-

Develop an HPLC method on a chiral column that achieves baseline separation of the this compound and 8(S)-HETE standards.

-

Optimize the mass spectrometer parameters for the detection of 8-HETE and the internal standard using multiple reaction monitoring (MRM).

-

Prepare a calibration curve using known concentrations of the this compound and 8(S)-HETE standards spiked with a fixed concentration of the internal standard.

-

Add the internal standard to the biological sample extract.

-

Inject the sample onto the chiral HPLC-MS/MS system.

-

Identify the this compound and 8(S)-HETE peaks based on their retention times compared to the standards.

-

Quantify the amount of each enantiomer in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Biosynthetic Pathways of 8-HETE

Caption: Overview of the main biosynthetic pathways of 8-HETE from arachidonic acid.

Experimental Workflow for Chiral Analysis of 8-HETE

Caption: A typical experimental workflow for the chiral analysis of 8-HETE.

Conclusion

The biosynthesis of this compound from arachidonic acid is a complex process involving multiple enzymatic and non-enzymatic pathways. While the lipoxygenase pathway is well-established to produce the 8(S)-enantiomer, the cytochrome P450 system is the likely enzymatic source of this compound in humans. However, the specific human CYP isoforms responsible for this reaction and their kinetic parameters require further investigation. The non-enzymatic pathway also contributes to the total pool of 8-HETE by producing a racemic mixture.

The experimental protocols and analytical techniques described in this guide provide a framework for researchers to investigate the formation and function of this compound. A deeper understanding of the stereospecific biosynthesis of this lipid mediator will be crucial for elucidating its precise roles in health and disease and for the development of novel therapeutic strategies targeting its pathway. Future research should focus on identifying the specific human enzymes involved in this compound synthesis and characterizing their activity to pave the way for a more complete understanding of this important signaling molecule.

References

- 1. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of 8(R)-HETE in Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) is a stereospecific eicosanoid derived from the lipoxygenase pathway of arachidonic acid metabolism. In the realm of marine invertebrate physiology, this compound has been most notably identified as a critical signaling molecule in the reproductive processes of echinoderms, particularly in inducing oocyte maturation in starfish. This technical guide provides a comprehensive overview of the known physiological roles of this compound in marine invertebrates, with a primary focus on its function and signaling cascade in starfish oocyte maturation. The guide details the biosynthesis of this compound, presents quantitative data on its biological activity, and outlines relevant experimental protocols for its study. Furthermore, it explores the broader context of eicosanoid signaling in marine invertebrates, acknowledging the current research gaps regarding the function of this compound in other physiological processes and invertebrate classes.

Introduction

Eicosanoids, a family of signaling lipids derived from the oxygenation of polyunsaturated fatty acids like arachidonic acid, are pivotal regulators of a vast array of physiological and pathological processes in both vertebrates and invertebrates.[1] In marine invertebrates, these molecules are implicated in crucial functions such as reproduction, ion transport, and defense.[1] Among the myriad of eicosanoids, the hydroxyeicosatetraenoic acids (HETEs) represent a significant class of metabolites produced via the lipoxygenase (LOX) pathway.[2] This guide specifically focuses on the (R) enantiomer of 8-HETE, a molecule that exhibits remarkable stereospecificity in its biological actions within certain marine invertebrate species.

The most well-documented physiological role of this compound in marine invertebrates is its potent induction of oocyte maturation (the resumption of meiosis) in starfish.[3] Starfish oocytes are naturally stimulated to mature by the hormone 1-methyladenine (B1486985), and this compound has been shown to mimic this effect with high fidelity and potency, suggesting it may be an integral part of the natural signal transduction pathway.[3] This discovery has positioned this compound as a key molecule of interest for understanding the fundamental mechanisms of reproductive biology in marine ecosystems and for potential applications in aquaculture and biotechnology.

This document aims to consolidate the current knowledge on this compound, presenting it in a manner that is accessible and practical for researchers and professionals in related fields. It will delve into the molecular mechanisms of action, provide quantitative data for experimental design, and offer detailed methodological guidance.

Biosynthesis of this compound in Marine Invertebrates

This compound is synthesized from arachidonic acid through the action of a specific lipoxygenase enzyme. In starfish oocytes, it has been demonstrated that they endogenously produce the 8(R) isomer of HETE, with no detectable formation of the 8(S) isomer.[3] This stereospecific production underscores the presence of a highly selective enzymatic pathway.

The biosynthesis can be summarized in the following steps:

-

Release of Arachidonic Acid: Upon cellular stimulation, phospholipase A2 (PLA2) is activated, which then hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid into the cytoplasm.

-

Lipoxygenation: An 8-lipoxygenase (8-LOX) enzyme catalyzes the insertion of molecular oxygen into arachidonic acid at the C-8 position, forming 8-hydroperoxyeicosatetraenoic acid (8-HPETE).

-

Reduction: The unstable 8-HPETE is subsequently reduced to the more stable 8-HETE by peroxidases.

The chirality of the final product is determined by the specific 8-LOX enzyme. The exclusive production of this compound in starfish oocytes points to the action of an 8(R)-lipoxygenase.[3]

Physiological Role in Starfish Oocyte Maturation

The primary and most extensively studied physiological role of this compound in marine invertebrates is the induction of oocyte maturation in starfish.[3]

Induction of Meiosis Reinitiation

Starfish oocytes are arrested in prophase I of meiosis. The natural hormone 1-methyladenine, released from follicle cells, triggers the reinitiation of meiosis, a process known as oocyte maturation. This compound has been shown to be a potent inducer of this process, causing germinal vesicle breakdown (GVBD), chromosome condensation, and the formation of a mature female pronucleus.[3] The biological activity is strictly confined to the (R) isomer; 8(S)-HETE is inactive.[3]

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data regarding the activity of this compound and related compounds in inducing starfish oocyte maturation.

| Compound | Effective Concentration for Maturation | Calcium Sensitivity | Reference |

| This compound | ~10 nM | Insensitive | [3] |

| 8(S)-HETE | Inactive | - | [3] |

| Arachidonic Acid | Micromolar (µM) range | Facilitated by Ca²⁺ | [3] |

| 8-HETE methyl ester | Higher concentrations than this compound | - | [3] |

| 8-HPETE | Higher concentrations than this compound | - | [3] |

Signaling Pathway

This compound is thought to act at the plasma membrane level to initiate a signaling cascade that culminates in the activation of the Maturation-Promoting Factor (MPF), a complex of cyclin B and Cdk1. The signaling pathway for 1-methyladenine-induced maturation is well-characterized and involves a G-protein coupled receptor.[4][5] this compound triggers key downstream events of this pathway, including a decrease in intracellular cyclic AMP (cAMP) levels and a burst of protein phosphorylation.[3]

Based on the known effects of this compound and the established 1-methyladenine signaling pathway, a putative signaling cascade for this compound-induced oocyte maturation is proposed below.

Potential Roles in Other Marine Invertebrates and Physiological Processes

While the role of this compound in starfish reproduction is well-established, its function in other marine invertebrates and in other physiological processes remains largely unexplored. The broader family of eicosanoids is known to be involved in the immune responses of various invertebrates, including insects and mollusks. They mediate cellular immune functions such as phagocytosis, nodulation, and encapsulation. However, specific studies implicating this compound in the immune system of marine invertebrates are currently lacking.

In sea urchins, there is evidence for the production of other HETE isomers, and lipid peroxidation is stimulated upon fertilization, suggesting a role for arachidonic acid metabolites in early development.[6] However, a direct role for this compound has not been demonstrated. The vast diversity of marine invertebrates presents a rich field for future research into the physiological significance of this compound and other eicosanoids.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in marine invertebrates.

Extraction and Quantification of this compound from Marine Invertebrate Tissues

This protocol outlines a general procedure for the extraction and analysis of HETEs from biological samples, which can be adapted for marine invertebrate tissues.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecific induction of starfish oocyte maturation by (8R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oocyte Maturation in Starfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fertilization stimulates lipid peroxidation in the sea urchin egg - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 8(R)-HETE in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. While its precise mechanisms of action are still under investigation, emerging evidence points to its significant role in various cellular processes, particularly in the cardiovascular system and in inflammatory responses. Unlike some other hydroxyeicosatetraenoic acids (HETEs), a specific cell surface receptor for this compound has not been identified, suggesting that its effects are likely mediated through intracellular targets. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids produced from arachidonic acid via the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways[1][2]. These molecules are involved in a wide range of physiological and pathological processes, including inflammation, cell proliferation, and cardiovascular function[3][4]. 8-HETE exists as two stereoisomers, this compound and 8(S)-HETE, and their biological activities can differ significantly. This guide focuses on the 8(R) enantiomer, summarizing its known mechanisms of action in mammalian cells.

Biosynthesis of 8-HETE

8-HETE can be produced through both enzymatic and non-enzymatic pathways.

-

Lipoxygenase (LOX) Pathway: The 8-lipoxygenase enzyme can catalyze the formation of 8-hydroperoxyeicosatetraenoic acid (8-HPETE), which is then reduced to 8-HETE. The stereochemistry of the product (R or S) depends on the specific lipoxygenase enzyme involved[1].

-

Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can also metabolize arachidonic acid to produce a racemic mixture of this compound and 8(S)-HETE.

-

Non-Enzymatic Lipid Peroxidation: 8-HETE can also be formed non-enzymatically through the oxidation of arachidonic acid, which typically results in a racemic mixture of the R and S isomers.

Core Signaling Pathways

Current research indicates that this compound primarily exerts its effects through intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, and through interaction with nuclear receptors of the Peroxisome Proliferator-Activated Receptor (PPAR) family.

MAPK and NF-κB Signaling in Cardiac Hypertrophy

A key biological effect attributed to 8-HETE is the induction of cardiac hypertrophy. Studies in human ventricular cardiomyocytes have shown that 8-HETE promotes an increase in cell size and the expression of hypertrophic markers through the activation of the MAPK/ERK and NF-κB pathways.

The proposed signaling cascade is as follows:

-

Entry into the cell: As a lipid molecule, this compound is thought to readily cross the cell membrane.

-

Activation of Upstream Kinases: The immediate upstream activators of the MAPK and NF-κB pathways by 8-HETE are not yet fully elucidated but may involve the activation of protein kinase C (PKC) or alterations in intracellular calcium levels, as seen with other HETEs.

-

MAPK/ERK Pathway Activation: 8-HETE leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK pathway.

-

NF-κB Pathway Activation: 8-HETE also promotes the activation of the transcription factor NF-κB. This likely involves the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus.

-

Gene Expression: Activated ERK1/2 and NF-κB then translocate to the nucleus and induce the transcription of genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

8-HETE isomers have been shown to be ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Importantly, there is a clear stereospecificity in this interaction.

-

PPARα Activation: 8(S)-HETE is a potent and selective activator of PPARα, whereas this compound shows significantly weaker binding and activation.

-

PPARγ Activation: Neither 8(S)-HETE nor this compound are strong activators of PPARγ.

This differential activation of PPARα suggests that the biological effects of this compound and 8(S)-HETE may be distinct in tissues where PPARα is highly expressed, such as the liver, heart, and kidney.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of 8-HETE isomers.

Table 1: Receptor Binding and Activation

| Ligand | Receptor | Assay Type | Species | IC50 / EC50 | Reference |

| This compound | PPARα | Competition Binding | Xenopus | ~ 10 µM | |

| 8(S)-HETE | PPARα | Competition Binding | Xenopus | ~ 0.3 µM | |

| This compound | PPARγ | Competition Binding | Xenopus | > 10 µM | |

| 8(S)-HETE | PPARγ | Competition Binding | Xenopus | > 10 µM |

Table 2: Cellular Effects

| Effect | Cell Type | Species | Compound | Concentration | Observation | Reference |

| Cardiac Hypertrophy | Ventricular Cardiomyocytes (RL-14) | Human | 8-HETE | 10 µM | Significant increase in hypertrophic markers | |

| MAPK (ERK1/2) Activation | Ventricular Cardiomyocytes (RL-14) | Human | 8-HETE | 10 µM | Significant phosphorylation of ERK1/2 | |

| NF-κB Activation | Ventricular Cardiomyocytes (RL-14) | Human | 8-HETE | 10 µM | Significant increase in NF-κB DNA binding | |

| Neutrophil Chemotaxis | Neutrophils | Human | 8-HETE:9-HETE (85:15) | 5 µg/ml | Peak chemotactic response |

Experimental Protocols

Western Blot for ERK1/2 Phosphorylation

This protocol is adapted from standard methods for detecting phosphorylated proteins.

Objective: To determine the level of ERK1/2 phosphorylation in response to this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours before treatment with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

NF-κB DNA Binding Activity Assay

This protocol is based on commercially available ELISA-based transcription factor assay kits.

Objective: To quantify the amount of active NF-κB (p65 subunit) in nuclear extracts that can bind to its specific DNA consensus sequence after treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Nuclear extraction kit

-

NF-κB (p65) Transcription Factor Assay Kit (containing a 96-well plate pre-coated with NF-κB consensus sequence, primary antibody against NF-κB p65, HRP-conjugated secondary antibody, wash buffers, and developing solution)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound for the desired time.

-

Nuclear Extract Preparation: Prepare nuclear extracts from the treated and control cells according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts.

-

NF-κB Binding: Add equal amounts of nuclear extract to the wells of the NF-κB assay plate and incubate to allow NF-κB to bind to the immobilized DNA.

-

Washing: Wash the wells to remove unbound proteins.

-

Primary Antibody Incubation: Add the primary antibody specific for the p65 subunit of NF-κB to each well and incubate.

-

Washing: Wash the wells to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

-

Washing: Wash the wells to remove unbound secondary antibody.

-

Detection: Add the developing solution and measure the absorbance at 450 nm using a microplate reader.

Other Potential Biological Activities

Inflammation

HETEs are well-known mediators of inflammation. 8-HETE has been shown to be a chemoattractant for neutrophils, suggesting a pro-inflammatory role. The stereochemistry of HETEs is often critical for their inflammatory actions. For instance, in some contexts, the (R) isomer of other HETEs has been shown to be more potent than the (S) isomer in inducing neutrophil migration. However, direct comparative studies on the chemotactic activity of this compound versus 8(S)-HETE are limited.

Cancer

The role of 8-HETE in cancer is complex and appears to be context-dependent. Some studies report an anti-mitogenic and anti-tumor activity for 8-HETE, including the induction of growth inhibition in premalignant epithelial cells. In contrast, other HETEs, such as 12-HETE and 20-HETE, are often associated with pro-tumorigenic activities, including the promotion of cell proliferation, angiogenesis, and metastasis. Further research is needed to delineate the specific role of this compound in different types of cancer.

Conclusion and Future Directions

This compound is a bioactive lipid with emerging roles in cellular signaling, particularly in the context of cardiac hypertrophy and inflammation. The lack of an identified specific cell surface receptor points towards an intracellular mechanism of action, with the MAPK/ERK and NF-κB pathways being key downstream effectors. Furthermore, the stereoselective interaction of 8-HETE isomers with PPARα highlights the importance of considering the specific enantiomer in biological studies.

Future research should focus on:

-

Identification of the direct intracellular targets of this compound.

-

Elucidation of the upstream signaling events that link this compound to MAPK and NF-κB activation.

-

Direct comparative studies of this compound and 8(S)-HETE in various biological systems to better understand their distinct roles.

-

Determination of the EC50/IC50 values for this compound in a wider range of cellular assays.

A deeper understanding of the mechanism of action of this compound will be crucial for evaluating its potential as a therapeutic target in cardiovascular and inflammatory diseases.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the 8(R)-HETE Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from arachidonic acid that plays a role in various physiological and pathological processes. It exists as two enantiomers, 8(R)-HETE and 8(S)-HETE, each with distinct biological activities. While the signaling cascade of 8(S)-HETE is increasingly understood, particularly its role as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), the specific signaling pathway of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of the 8-HETE signaling cascade, with a focus on the known downstream effectors and experimental methodologies to investigate its function. Due to the limited information specifically on this compound, this guide also incorporates data on the broader effects of 8-HETE and contrasts it with the signaling of its 8(S) counterpart where information is available.

Introduction to 8-HETE

8-HETE is produced from arachidonic acid through both enzymatic and non-enzymatic pathways. The 8(S)-HETE enantiomer is a known product of lipoxygenase (LOX) enzymes, particularly 8S-LOX. In contrast, the biosynthesis of this compound has been observed in marine invertebrates through an 8(R)-lipoxygenase pathway[1]. In mammals, the specific enzymatic pathways leading to this compound are less clear. 8-HETE has been implicated in a range of biological activities, including inflammation, cell migration, and cardiac hypertrophy[2][3].

The 8-HETE Signaling Cascade

The signaling cascade initiated by 8-HETE involves both nuclear and potentially cell-surface receptors, leading to the activation of downstream kinases and transcription factors. A critical distinction must be made between the two enantiomers, as current research points to different primary mechanisms of action.

Receptors

8(S)-HETE: The most well-characterized receptor for 8(S)-HETE is the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) . 8(S)-HETE acts as a potent activator of PPARα, while the 8(R) enantiomer shows significantly weaker to no binding.

This compound: To date, a specific high-affinity cell surface or nuclear receptor for this compound has not been identified in mammalian systems. While other HETEs, such as 12(S)-HETE, have been shown to bind to G-protein coupled receptors (GPCRs) like GPR31, there is currently no evidence to suggest that this compound or 8(S)-HETE utilize this or other GPCRs[4][5][6]. The lack of an identified receptor for this compound is a significant knowledge gap in understanding its signaling cascade.

Downstream Signaling Pathways

Irrespective of the specific initial receptor interaction for the racemic mixture or individual enantiomers, studies have consistently shown the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in mediating the effects of 8-HETE.

-

MAPK Pathway: 8-HETE has been shown to induce the phosphorylation of key MAPK family members, including ERK1/2, p38 MAPK, and JNK. This activation is implicated in cellular processes such as hypertrophy[2].

-

NF-κB Pathway: Activation of the NF-κB pathway by 8-HETE has been demonstrated, suggesting a role in inflammatory responses and gene expression regulation[2].

The initiation of these pathways by this compound specifically, and whether it is receptor-mediated or occurs through other mechanisms, requires further investigation.

Quantitative Data

The following tables summarize the available quantitative data for 8-HETE signaling.

| Ligand | Receptor/Target | Assay Type | Value | Cell Type/System | Reference |

| 8(S)-HETE | PPARα | Competition Binding Assay | IC50 ≈ 500 nM | In vitro | |

| This compound | PPARα | Competition Binding Assay | Weak to no competition | In vitro | |

| 8-HETE | MAPK (ERK1/2, p38, JNK) | ELISA | Significant phosphorylation at 10 µM | RL-14 (human ventricular cardiomyocyte cell line) | [2] |

| 8-HETE | NF-κB | Binding Activity Assay | Significant activation at 10 µM | RL-14 (human ventricular cardiomyocyte cell line) | [2] |

Table 1: Binding Affinities and Effective Concentrations of 8-HETE Enantiomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the this compound signaling cascade. Below are protocols for key experiments.

Cell-Based PPARα Activation Assay

This reporter gene assay is used to determine the ability of 8-HETE enantiomers to activate PPARα.

Materials:

-

HEK293T cells

-

Expression plasmid for human or mouse PPARα

-

Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

-

Transfection reagent

-

This compound and 8(S)-HETE standards

-

Positive control (e.g., GW7647)

-

Luciferase assay reagent

-

Cell culture medium and supplements

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, 8(S)-HETE, or a vehicle control. Include a positive control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

MAPK and NF-κB Activation Assays

These protocols are designed to quantify the activation of MAPK and NF-κB pathways in response to 8-HETE.

Materials:

-

RL-14 cells (or other relevant cell line)

-

8-HETE standard

-

Phospho-specific ELISA kits for ERK1/2 (pT202/Y204), p38 MAPK (pT180/Y182), and JNK (pT183/Y185)

-

NF-κB binding activity assay kit

-

Cell lysis buffer

-

Protein assay kit

Protocol for MAPK Activation:

-

Cell Treatment: Treat RL-14 cells with the desired concentrations of 8-HETE for a specified time (e.g., 2 hours).

-

Cell Lysis: Lyse the cells and collect the cytoplasmic protein extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

ELISA: Perform the phospho-specific ELISA for each MAPK according to the manufacturer's instructions, using equal amounts of protein for each sample.

-

Data Analysis: Measure the absorbance and calculate the fold change in phosphorylation relative to the vehicle-treated control.

Protocol for NF-κB Activation:

-

Cell Treatment: Treat RL-14 cells with 8-HETE as described above.

-

Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells according to the instructions provided with the NF-κB binding activity assay kit.

-

Binding Assay: Perform the NF-κB binding activity assay, which typically involves the incubation of nuclear extracts with an oligonucleotide containing the NF-κB consensus sequence immobilized on a plate.

-

Data Analysis: Measure the absorbance and determine the extent of NF-κB binding to the DNA probe, expressed as a fold change over the control.

Visualizations

The following diagrams illustrate the known and putative signaling pathways of 8-HETE.

Caption: 8(S)-HETE Signaling via PPARα.

Caption: Putative 8-HETE Signaling Pathways.

Caption: Workflow for MAPK Activation Analysis.

Conclusion and Future Directions

The signaling cascade of 8-HETE is complex and appears to be enantiomer-specific. While significant progress has been made in understanding the role of 8(S)-HETE as a PPARα agonist, the signaling pathway of this compound remains a critical area for future research. The primary unanswered question is the identity of a specific receptor for this compound in mammalian cells. Elucidating this will be key to understanding its physiological and pathological roles. Further research should also focus on dose-response studies for the activation of MAPK and NF-κB pathways by individual 8-HETE enantiomers to dissect their specific contributions to cellular responses. The development of selective pharmacological tools for studying this compound signaling will be instrumental in advancing our knowledge of this bioactive lipid.

References

- 1. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8(R)-HETE and its Interaction with the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(R)-hydroxyeicosatetraenoic acid [8(R)-HETE] is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. Emerging evidence indicates its involvement in pivotal cellular processes, including inflammation and cell proliferation. A key mechanism underlying these effects is its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with the MAPK cascade, summarizing quantitative data, detailing experimental methodologies, and visualizing the involved signaling networks. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of targeting the this compound-MAPK axis in various pathological conditions.

Introduction to this compound

This compound is an eicosanoid, a class of signaling molecules synthesized from 20-carbon fatty acids. It is produced from arachidonic acid primarily through the action of lipoxygenase enzymes. While both this compound and its enantiomer, 8(S)-HETE, are formed in biological systems, they can elicit distinct cellular responses. Functionally, 8-HETE has been characterized as a pro-proliferative and pro-inflammatory agent. Notably, it has been shown to induce cellular hypertrophy in human ventricular cardiomyocytes, a process implicated in various cardiovascular diseases. This hypertrophic effect is mediated, at least in part, through the activation of the MAPK and NF-κB signaling pathways[1][2].

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that plays a central role in regulating a wide array of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. The pathway is organized as a three-tiered kinase cascade, consisting of a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK), and a MAPK. In mammals, the three major MAPK subfamilies are:

-

Extracellular signal-regulated kinases (ERK1/2): Primarily associated with cell growth, proliferation, and differentiation.

-

c-Jun N-terminal kinases (JNKs): Predominantly activated by cellular stress signals and involved in apoptosis and inflammation.

-

p38 MAPKs: Also activated by stress and inflammatory cytokines, playing roles in inflammation, apoptosis, and cell cycle control.

Activation of these MAPK subfamilies occurs through a series of phosphorylation events, culminating in the dual phosphorylation of the MAPK on specific threonine and tyrosine residues within a conserved tripeptide motif.

Interaction of this compound with the MAPK Pathway

Upstream Signaling and Receptor Activation

The precise molecular mechanism initiating the MAPK cascade in response to this compound is not yet fully elucidated. For the related molecule, 12(S)-HETE, the orphan G-protein coupled receptor GPR31 has been identified as a high-affinity receptor. Activation of GPR31 by 12(S)-HETE leads to the activation of G-proteins, which in turn can trigger downstream signaling to the MAPK pathway. While a specific receptor for this compound has not been definitively identified, it is plausible that it may also act through a currently unknown orphan GPCR. The involvement of upstream signaling molecules such as Src family kinases and Phosphoinositide 3-kinase (PI3K) in linking GPCR activation to the MAPK cascade is a common paradigm in cellular signaling.

Activation of MAPK Subfamilies by 8-HETE

Studies have demonstrated that 8-HETE can induce the phosphorylation of all three major MAPK subfamilies in human ventricular cardiomyocyte (RL-14) cells[2]. This activation is a key event in the signaling cascade that leads to cellular hypertrophy.

Quantitative Data on MAPK Activation by 8-HETE

The following table summarizes the available quantitative data on the activation of MAPK pathway components by 8-HETE.

| Parameter | Cell Line | 8-HETE Concentration | Treatment Duration | Observed Effect | Reference |

| Phosphorylation | RL-14 | 10 µM | 2 hours | Significant increase in the phosphorylation of ERK1/2, p38, and JNK. | [2] |

Note: Specific fold-change or densitometric analysis values were not available in the reviewed literature.

Visualizing the Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound-Induced MAPK Activation

Caption: Proposed this compound-induced MAPK signaling cascade.

Experimental Workflow for Investigating this compound and MAPK Interaction

Caption: Workflow for analyzing MAPK phosphorylation.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate human ventricular cardiomyocyte (RL-14) cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal levels of MAPK activation.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 10 µM) in serum-free medium.

-

Treatment: Remove the serum-free medium from the cells and add the this compound-containing medium. Incubate for the desired time period (e.g., 2 hours) at 37°C. Include a vehicle control (medium with the same concentration of ethanol) in parallel.

Protein Extraction and Quantification

-

Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting for MAPK Phosphorylation

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2), p38 (p-p38), and JNK (p-JNK) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's recommendation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against total ERK1/2, p38, and JNK.

Conclusion and Future Directions

This compound is an important lipid mediator that can activate the MAPK signaling pathway, leading to significant cellular responses such as hypertrophy. The activation of ERK1/2, p38, and JNK subfamilies underscores the broad impact of this compound on cellular signaling. However, significant knowledge gaps remain. Future research should focus on:

-

Receptor Identification: De-orphanizing the specific G-protein coupled receptor for this compound is a critical next step to fully understand its mechanism of action.

-

Upstream Signaling: A detailed characterization of the upstream signaling molecules that link the putative receptor to the MAPKKK level is necessary.

-

Dose-Response and Time-Course Studies: Comprehensive quantitative analyses are needed to establish the dose- and time-dependent effects of this compound on the phosphorylation of each MAPK subfamily.

-

In Vivo Relevance: Translating the in vitro findings to in vivo models of disease will be crucial for validating the therapeutic potential of targeting the this compound-MAPK axis.

Addressing these questions will provide a more complete picture of this compound's role in health and disease and may unveil new therapeutic targets for a range of inflammatory and proliferative disorders.

References

The Role of 8(R)-HETE in NF-κB Signaling Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(R)-hydroxyeicosatetraenoic acid, or 8(R)-HETE, a lipid mediator derived from arachidonic acid, is emerging as a significant modulator of intracellular signaling pathways, particularly the nuclear factor-kappa B (NF-κB) signaling cascade. The activation of NF-κB is a critical event in the inflammatory response, cell survival, and proliferation, making it a key target in various pathological conditions, including cardiovascular diseases and cancer. This technical guide provides an in-depth exploration of the role of this compound in activating NF-κB signaling, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved pathways. While much of the research has been conducted using racemic mixtures of 8-HETE, this guide will focus on the available information regarding the 8(R) enantiomer and highlight areas where further stereospecific investigation is required.

8-HETE and NF-κB Signaling: The Core Mechanism

Current evidence primarily points to the pro-inflammatory and hypertrophic effects of 8-HETE being mediated, at least in part, through the activation of the NF-κB pathway. Studies in human ventricular cardiomyocytes have demonstrated that 8-HETE induces NF-κB-dependent mechanisms, contributing to cellular hypertrophy[1]. The activation of NF-κB by 8-HETE is a critical step that leads to the transcription of various pro-inflammatory and hypertrophic genes.

While a specific receptor for this compound has not yet been definitively identified, other hydroxyeicosatetraenoic acids, such as 12(S)-HETE, are known to signal through G-protein coupled receptors (GPCRs) like GPR31 to activate downstream pathways including NF-κB[2][3][4][5][6]. It is plausible that this compound may also utilize a yet-to-be-identified GPCR to initiate its effects on NF-κB signaling. Another possibility is the involvement of peroxisome proliferator-activated receptors (PPARs), as 8(S)-HETE has been shown to be a potent activator of PPARα[7]. Further research is necessary to elucidate the precise upstream receptor-mediated events for this compound.

The canonical NF-κB signaling pathway involves the phosphorylation and subsequent degradation of the inhibitory IκB proteins, which sequester NF-κB dimers (typically p65/p50) in the cytoplasm. This degradation allows the NF-κB dimers to translocate to the nucleus and initiate gene transcription. It is hypothesized that this compound treatment leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, marking it for proteasomal degradation.

Quantitative Data on 8-HETE-Induced NF-κB Activation

The following table summarizes the available quantitative data from a key study investigating the effect of 8-HETE on NF-κB activation in a human ventricular cardiomyocyte cell line (RL-14). It is important to note that this study utilized a racemic mixture of 8-HETE.

| Cell Line | 8-HETE Concentration | Treatment Duration | Assay | Result | Reference |

| RL-14 (human ventricular cardiomyocytes) | 10 µM | 2 hours | NF-κB binding activity assay | Significant increase in NF-κB binding activity compared to control. | Maayah et al., 2015[1] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of 8-HETE-mediated NF-κB activation and a general experimental workflow for its investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in NF-κB signaling activation.

Cell Culture and this compound Treatment

-

Cell Line: Human ventricular cardiomyocyte cell line (RL-14) or primary neonatal ventricular cardiomyocytes are suitable models.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is typically dissolved in ethanol (B145695) or DMSO. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., a dose-response range of 0.1 to 20 µM). A vehicle control (medium with the same concentration of ethanol or DMSO) should always be included. Treatment times can range from 30 minutes to 24 hours to assess both early signaling events and downstream gene expression.

Western Blot for Phosphorylated IκBα and p65

This technique is used to detect the phosphorylation of key proteins in the NF-κB pathway, which is indicative of its activation.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. A loading control, such as β-actin or GAPDH, should also be probed.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is a common method to assess the DNA binding activity of NF-κB.

-

Nuclear Extract Preparation: Following treatment, nuclear extracts are prepared from the cells using a nuclear extraction kit or a well-established protocol involving hypotonic lysis and high-salt extraction.

-

Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with a non-radioactive (e.g., biotin (B1667282) or infrared dye) or radioactive (e.g., [γ-32P]ATP) tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Detection: The gel is then transferred to a membrane (for non-radioactive probes) or dried (for radioactive probes) and the signal is detected by chemiluminescence, fluorescence imaging, or autoradiography.

Immunofluorescence for p65 Nuclear Translocation

This imaging technique visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound as described above.

-

Fixation and Permeabilization: After treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-